Home > Products > Screening Compounds P140345 > 3-Ethyl-5-isopropyl-2-methylpyrazine
3-Ethyl-5-isopropyl-2-methylpyrazine -

3-Ethyl-5-isopropyl-2-methylpyrazine

Catalog Number: EVT-13235606
CAS Number:
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Ethyl-5-isopropyl-2-methylpyrazine is a member of the pyrazine family, which are nitrogen-containing heterocyclic compounds known for their distinctive aromas and flavors. This compound is particularly noted for its applications in the food and fragrance industries due to its characteristic scent profile. Pyrazines are often formed through various chemical reactions involving amino acids and sugars, notably the Maillard reaction, which occurs during cooking and food processing.

Source

The synthesis of 3-ethyl-5-isopropyl-2-methylpyrazine can be traced back to both biological and chemical pathways. The compound can be produced using enzymatic methods or through traditional organic synthesis techniques, highlighting its versatility in production.

Classification

3-Ethyl-5-isopropyl-2-methylpyrazine belongs to the class of alkylpyrazines. These compounds are characterized by the presence of alkyl groups attached to the pyrazine ring, influencing their physical and chemical properties, as well as their sensory characteristics.

Synthesis Analysis

Methods

The synthesis of 3-ethyl-5-isopropyl-2-methylpyrazine can be achieved through various methods:

  1. Chemoenzymatic Synthesis: This method involves using specific enzymes to catalyze reactions that yield pyrazines from amino acids. For instance, L-Threonine can be converted into pyrazines through a series of enzymatic steps involving aminoacetone and acetaldehyde as intermediates .
  2. Chemical Synthesis: Traditional chemical synthesis methods may involve the condensation of appropriate precursors such as aminoacetone with acetaldehyde under controlled conditions. This approach often requires careful monitoring of reaction conditions to optimize yield .

Technical Details

The chemoenzymatic pathway typically involves:

  • The dehydrogenation of L-Threonine to form aminoacetone.
  • The subsequent condensation of two molecules of aminoacetone with one molecule of acetaldehyde.
    These steps are facilitated by specific enzymes that enhance reaction efficiency and selectivity.
Molecular Structure Analysis

Structure

3-Ethyl-5-isopropyl-2-methylpyrazine has a complex molecular structure characterized by a pyrazine ring substituted with ethyl and isopropyl groups. The structural formula can be represented as follows:

C11H16N2C_{11}H_{16}N_2

Data

The molecular weight of 3-ethyl-5-isopropyl-2-methylpyrazine is approximately 176.26 g/mol. Its structure contributes to its unique aroma profile, making it an important compound in flavor chemistry.

Chemical Reactions Analysis

Reactions

3-Ethyl-5-isopropyl-2-methylpyrazine can undergo several chemical reactions typical for pyrazines, including:

  1. Alkylation: The compound can participate in alkylation reactions where additional alkyl groups are introduced to the pyrazine ring.
  2. Oxidation: Under certain conditions, the compound may be oxidized to form various derivatives, which can alter its sensory properties.

Technical Details

The stability of 3-ethyl-5-isopropyl-2-methylpyrazine under different reaction conditions is crucial for its application in food products. Understanding its reactivity helps in optimizing formulations in which it is used.

Mechanism of Action

Process

The mechanism by which 3-ethyl-5-isopropyl-2-methylpyrazine exerts its effects primarily revolves around its olfactory properties. When released into the air, this compound interacts with olfactory receptors in humans, contributing to specific flavor profiles in food products.

Data

The sensory evaluation of food products containing this compound indicates its role in enhancing flavors, particularly in cooked foods where Maillard reactions are prevalent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Boiling Point: Approximately 210 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Generally stable under standard storage conditions but may degrade upon prolonged exposure to light or heat.

Relevant analyses such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to characterize the purity and concentration of this compound in various formulations .

Applications

Scientific Uses

3-Ethyl-5-isopropyl-2-methylpyrazine finds applications primarily in:

  1. Food Industry: Used as a flavoring agent due to its pleasant aroma, enhancing the sensory attributes of various food products.
  2. Fragrance Industry: Incorporated into perfumes and scented products for its unique scent profile.
  3. Research: Studied for its formation mechanisms during cooking processes, particularly within the context of the Maillard reaction .

Properties

Product Name

3-Ethyl-5-isopropyl-2-methylpyrazine

IUPAC Name

3-ethyl-2-methyl-5-propan-2-ylpyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-5-9-8(4)11-6-10(12-9)7(2)3/h6-7H,5H2,1-4H3

InChI Key

RYTDAVJNZVSGSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN=C1C)C(C)C

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